molecular formula C17H22F3NO3 B12318414 Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B12318414
M. Wt: 345.36 g/mol
InChI Key: YLLMJWZDOOUCRJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula is C₁₇H₂₂F₃NO₃ , as confirmed by high-resolution mass spectrometry. Its core consists of a pyrrolidine ring substituted at positions 3 and 4 with hydroxymethyl (-CH₂OH) and 2-(trifluoromethyl)phenyl groups, respectively. The tert-butyl carbamate group at position 1 serves as a protective moiety for the pyrrolidine nitrogen.

Stereochemical Features:

  • Absolute Configuration : The stereogenic centers at C3 and C4 adopt (3S,4R) configurations, as determined by single-crystal X-ray diffraction. This spatial arrangement influences hydrogen-bonding networks and intermolecular interactions.
  • Dihedral Angles : The 2-(trifluoromethyl)phenyl group forms a 62.5° dihedral angle with the pyrrolidine plane, minimizing steric clashes between the trifluoromethyl group and the hydroxymethyl substituent.
  • Hydrogen-Bonding Capacity : The hydroxymethyl group acts as both a hydrogen-bond donor (via -OH) and acceptor (via -CH₂O), enabling crystal lattice stabilization.
Table 1: Key Bond Lengths and Angles
Parameter Value (Å or °)
C3-C4 (pyrrolidine) 1.543 Å
N1-C1 (Boc group) 1.332 Å
C3-O (hydroxymethyl) 1.425 Å
C4-C(aryl) 1.487 Å
C-F (trifluoromethyl) 1.332–1.341 Å
Pyrrolidine ring puckering 25.7° (envelope conformation)

Comparative Structural Analysis with Related Pyrrolidine Derivatives

tert-Butyl (2R,3R)-2-(hydroxymethyl)-3-(trifluoromethyl)azetidine-1-carboxylate

  • Ring Size : The azetidine (4-membered ring) introduces greater ring strain (≈26 kcal/mol) compared to pyrrolidine (≈6 kcal/mol).
  • Substituent Effects : The 3-(trifluoromethyl) group in the azetidine derivative causes a 15° larger dihedral angle with the hydroxymethyl group than in the pyrrolidine analog.

1-(4-(Trifluoromethyl)phenyl)pyrrolidine

  • Aromatic Substitution : Para-substitution on the phenyl ring eliminates steric hindrance observed in ortho-substituted analogs, flattening the pyrrolidine ring (puckering reduced to 18.4°).
  • Hydrogen-Bonding Absence : Lacking a hydroxymethyl group, this derivative relies solely on van der Waals interactions for crystal packing.

3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

  • Electronic Effects : The dione ring withdraws electron density, shortening the C-N bond (1.284 Å vs. 1.332 Å in the Boc-protected compound).
  • Substituent Positioning : Meta-substitution of the trifluoromethylphenyl group disrupts hydrogen-bonding networks observed in ortho-substituted derivatives.
Table 2: Structural Comparison Across Pyrrolidine Derivatives
Compound Ring Size Substituent Position Key Bond Length (C-N) Dihedral Angle (°)
Target Compound 5 ortho-CF₃ 1.332 Å 62.5
tert-Butyl Azetidine 4 3-CF₃ 1.305 Å 77.8
1-(4-CF₃-phenyl)pyrrolidine 5 para-CF₃ 1.347 Å 44.2
Pyrrolidine-2,5-dione Derivative 5 meta-CF₃ 1.284 Å 58.9

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-11(10-22)13(9-21)12-6-4-5-7-14(12)17(18,19)20/h4-7,11,13,22H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMJWZDOOUCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically constructed via cyclization reactions or modifications of pre-existing heterocycles. A common approach involves reductive amination of γ-keto aldehydes with primary amines, as demonstrated in studies targeting similar pyrrolidine derivatives. For this compound, the trifluoromethylphenyl group is introduced early to ensure regioselective control.

In one protocol, a Sonogashira coupling between a halogenated phenyl precursor and a terminal alkyne-derived pyrrolidine intermediate establishes the aryl-pyrrolidine bond. This is followed by hydrogenation to saturate the alkyne and generate the desired stereochemistry at the 3- and 4-positions. The reaction is catalyzed by palladium(II) acetate with tetrabutylammonium acetate as a base, achieving yields of 68–72% under nitrogen atmosphere.

Hydroxymethyl Group Installation

The hydroxymethyl moiety is introduced via hydroxymethylation of a pyrrolidine precursor. In a representative method:

  • A pyrrolidine intermediate is treated with formaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O).
  • The resulting hemiaminal is reduced using sodium borohydride (NaBH₄) to yield the hydroxymethyl derivative.

This step requires careful pH control to avoid over-reduction or epimerization, with optimal conditions reported at 0–5°C in tetrahydrofuran (THF).

tert-Butyl Carboxylate Protection

The tert-butyl carbamate (Boc) group is introduced to protect the pyrrolidine nitrogen. Key steps include:

  • Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
  • Catalysis by 4-dimethylaminopyridine (DMAP) at room temperature for 12–16 hours.

Deprotection in later stages employs trifluoroacetic acid (TFA) in dichloromethane, achieving >95% recovery of the free amine.

Optimization Strategies for Critical Steps

Stereochemical Control

The (3S,4R) configuration is achieved through chiral resolution or asymmetric synthesis. A patent-described method uses (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material, leveraging its inherent chirality during aryl group installation. Enzymatic resolution with lipases (e.g., Candida antarctica) has also been reported, yielding enantiomeric excess (ee) >99%.

Solubility Challenges in Reductive Amination

Poor solubility of intermediates in polar solvents often hinders reductive amination. Modifications include:

  • Using mixed solvents (e.g., THF/H₂O 4:1) to improve reactant dispersion.
  • Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

These adjustments increase yields from 45% to 78% in model reactions.

Catalytic Systems for Coupling Reactions

Comparative studies of palladium catalysts reveal:

Catalyst System Yield (%) Reaction Time (h) Reference
Pd(OAc)₂/TBA acetate 72 24
PdCl₂(PPh₃)₂/CuI 65 36
Pd(dba)₂/XPhos 82 18

The Pd(dba)₂/XPhos system offers superior efficiency but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Linear vs. Convergent Synthesis

  • Linear synthesis (sequential functionalization) provides better control over intermediate purity but suffers from longer timelines (6–8 steps, 32% overall yield).
  • Convergent synthesis (modular assembly) shortens the process to 4 steps but risks stereochemical drift during fragment coupling (45% overall yield).

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical methods:

  • Ball-milling Boc-protected pyrrolidine with 2-(trifluoromethyl)phenylboronic acid achieves 88% yield in 2 hours, eliminating dichloromethane use.
  • Microwave-assisted reductive amination reduces reaction times from 24 hours to 30 minutes.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Protecting Groups

Protecting Group Cost ($/kg) Deprotection Efficiency (%)
Boc 120 98
Fmoc 310 95
Cbz 85 90

The Boc group remains optimal for large-scale synthesis due to its low cost and high deprotection efficiency.

Waste Stream Management

Critical issues include:

  • Fluoride byproducts from trifluoromethyl group handling, requiring neutralization with Ca(OH)₂.
  • Palladium recovery via ion-exchange resins, achieving 99.5% metal reclamation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate has been explored as a potential beta-3 adrenergic receptor agonist , which may have implications in treating metabolic disorders such as obesity and diabetes. The compound's structure allows for the selective activation of these receptors, potentially leading to therapeutic benefits without significant side effects associated with non-selective agonists .

2. PROTAC Technology

  • The compound serves as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras). PROTACs are innovative tools for targeted protein degradation, enabling the selective removal of disease-causing proteins from cells. The incorporation of this compound into PROTAC designs enhances the efficacy and specificity of these degraders, making it a valuable component in drug discovery efforts aimed at cancer and neurodegenerative diseases .

3. Molecular Docking Studies

  • Computational studies involving molecular docking have demonstrated that this compound can effectively bind to various biological targets, indicating its potential as a lead compound in drug development. These studies help elucidate the interaction mechanisms at a molecular level, guiding further modifications to improve binding affinity and selectivity .

Case Study 1: Beta-3 Adrenergic Receptor Agonism

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several hydroxymethyl pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited promising activity as a beta-3 adrenergic receptor agonist, leading to increased lipolysis in adipose tissue models .

Case Study 2: Application in PROTAC Development

Research detailed in Nature Communications demonstrated how incorporating this compound into PROTACs improved their ability to degrade target proteins involved in cancer progression. The study emphasized the importance of linker flexibility and orientation, which were optimized through the use of this compound .

Data Table: Summary of Applications

Application AreaDescriptionReference
Pharmaceutical DevelopmentPotential beta-3 adrenergic receptor agonist for metabolic disorders
PROTAC TechnologySemi-flexible linker for targeted protein degradation
Molecular Docking StudiesBinding affinity studies indicating potential biological targets

Mechanism of Action

The mechanism by which tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .

Comparison with Similar Compounds

Compound A : tert-Butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate (CAS not specified)

  • Structure : Lacks the hydroxymethyl group at position 3 but retains the 4-(trifluoromethyl)phenyl substituent.
  • The absence of hydroxymethyl limits derivatization options.
  • Application : Used in sp³ C–C bond cleavage reactions to construct complex architectures .

Compound B : tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 497103-75-0)

  • Structure : Trifluoromethyl group is directly attached to the pyrrolidine ring (position 4) instead of a phenyl group.
  • Properties : Higher steric hindrance near the pyrrolidine core compared to the target compound. The stereochemistry (2R,4S) may lead to distinct biological interactions.
  • Purity : ≥97% (commercially available) .

Compound C : tert-Butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 93618-30-5)

  • Structure : Contains a fluorine atom at position 4 and hydroxymethyl at position 2.

Compound D : tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 889949-18-2)

  • Structure: Features an amino group at position 3 alongside hydroxymethyl.
  • Properties: The amino group introduces basicity, enabling salt formation and altering solubility profiles. Useful in peptide-mimetic syntheses .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate, a pyrrolidine derivative, exhibits significant biological activity due to its unique structural properties, including the trifluoromethyl group and hydroxymethyl substituent. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

C17H22F3NO3\text{C}_{17}\text{H}_{22}\text{F}_{3}\text{N}\text{O}_{3}

Structural Representation:

  • InChI: InChI=1S/C17H22F3N1O3/c1-12(2,3)19-13(18)10-7-5-6(14)8(10)9(15)11(4)17/h5-8,12,18H,19H2,1-4H3
  • SMILES: CC(C)(C)OC(=O)[C@H]1[C@H](C(C1)N)C(=O)O

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing chiral starting materials. Key reagents include sodium borohydride for reductions and specific alkyl halides for substitution reactions. The reaction conditions are critical, often requiring inert atmospheres to prevent unwanted oxidation and ensure high yields .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors of critical enzymes involved in neurodegenerative diseases and cancer pathways.

Key Findings:

  • Compounds containing trifluoromethyl groups have been shown to enhance potency in inhibiting serotonin uptake and other enzymatic activities .
  • The presence of the hydroxymethyl group may facilitate interactions with biological macromolecules, enhancing binding affinity and specificity.

Therapeutic Potential

This compound shows promise in several therapeutic areas:

  • Neuroprotection: Similar compounds have demonstrated protective effects against amyloid-beta toxicity in astrocytes by reducing inflammatory cytokines such as TNF-α .
  • Cancer Treatment: The compound's structure suggests potential activity against deubiquitinases involved in cancer progression .

Case Studies

  • Neuroprotective Effects:
    • In vitro studies indicated that derivatives of this compound can significantly improve cell viability in astrocytes exposed to neurotoxic agents like amyloid-beta .
    • In vivo models showed reduced levels of Aβ aggregates when treated with related compounds, suggesting a mechanism that may involve inhibition of β-secretase activity .
  • Anticancer Activity:
    • Research on structurally similar compounds has revealed their ability to inhibit key signaling pathways in cancer cells, suggesting that this compound may possess similar anticancer properties .

Comparative Biological Activity Table

CompoundMechanism of ActionBiological TargetReference
This compoundEnzyme inhibitionβ-secretase
M4 (similar structure)NeuroprotectionAstrocytes
Trifluoromethyl analogsSerotonin uptake inhibition5-HT transporter

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves:
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under basic conditions (e.g., using di-tert-butyl dicarbonate and DMAP in dichloromethane at 0–20°C) .
  • Functionalization : Installing the hydroxymethyl group via reductive amination or alkylation. For the trifluoromethylphenyl moiety, Suzuki-Miyaura coupling with a boronic acid derivative or direct arylation using palladium catalysis may be employed.
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products, with yields optimized by controlling reaction time and stoichiometry .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identifies protons and carbons in the pyrrolidine ring, hydroxymethyl (-CH₂OH), and aryl groups. Splitting patterns (e.g., coupling from the trifluoromethyl group) and chemical shifts (e.g., δ ~1.4 ppm for Boc tert-butyl protons) are critical .
  • ¹⁹F NMR : Confirms the presence of the -CF₃ group (δ ~-60 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as acute toxicity (Category 4) is reported for similar tert-butyl piperidine/pyrrolidine derivatives .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., Rh or Ru complexes) for asymmetric hydrogenation of intermediates .
  • Diastereomer Separation : Employ chiral column chromatography or crystallization. For example, brominated pyrrolidine derivatives (e.g., tert-butyl (3R,4R)-3-(bromomethyl)-4-(3-chlorophenyl)pyrrolidine-1-carboxylate) were resolved via stereospecific reactions .

Q. How do reaction conditions influence the yield of the final coupling step (e.g., trifluoromethylphenyl introduction)?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance coupling efficiency for aryl boronic acids .
  • Catalyst Optimization : Pd(PPh₃)₄ or SPhos ligands improve cross-coupling reactivity. For example, Pd-mediated reactions with aryl halides achieved ~69% yields in similar systems .
  • Temperature Control : Reactions at 80–100°C reduce side-product formation .

Q. What analytical challenges arise in quantifying degradation products under acidic/basic conditions?

  • Methodological Answer :
  • Stability Studies : Monitor Boc deprotection (e.g., using TFA in DCM) via LC-MS. Hydroxymethyl oxidation to carboxylate or trifluoromethylphenyl hydrolysis may occur under harsh conditions .
  • Degradation Pathways : Use ¹⁹F NMR to track -CF₃ stability and HPLC to separate byproducts. For example, tert-butyl piperidine derivatives showed no significant degradation at pH 4–9 but decomposed rapidly in strong acids .

Contradictions and Limitations in Evidence

  • Synthetic Yields : Reported yields for similar compounds vary (e.g., 42% for tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate vs. 69% for dimethyl phosphonate derivatives), suggesting substrate-specific reactivity .
  • Safety Data : While acute toxicity (Category 4) is noted for tert-butyl piperidines, ecological impacts (e.g., bioaccumulation) remain unstudied .

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